molecular formula C16H16N2O2S B2891059 N-(3-Cyanothiolan-3-YL)-2-methyl-4H-chromene-3-carboxamide CAS No. 1436317-63-3

N-(3-Cyanothiolan-3-YL)-2-methyl-4H-chromene-3-carboxamide

Cat. No.: B2891059
CAS No.: 1436317-63-3
M. Wt: 300.38
InChI Key: JRXDWJOUIFWMAI-UHFFFAOYSA-N
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Description

“N-(3-Cyanothiolan-3-YL)-2-methyl-4H-chromene-3-carboxamide” is a synthetic organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, with its unique structure, holds potential for various applications in scientific research and industry.

Scientific Research Applications

    Medicinal Chemistry: As a lead compound for developing new drugs due to its unique structure.

    Biological Studies: Investigating its effects on biological systems, including enzyme inhibition or receptor binding.

    Industrial Applications: Potential use in the synthesis of other complex organic molecules or as a catalyst in certain reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-Cyanothiolan-3-YL)-2-methyl-4H-chromene-3-carboxamide” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Chromene Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Thiolan Group: The thiolan group can be introduced via nucleophilic substitution reactions.

    Amidation: The final step involves the formation of the carboxamide group through reactions with amines or ammonia.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions may target the cyano group, converting it to an amine.

    Substitution: Various substitution reactions can occur, especially at the thiolan and chromene moieties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a catalyst.

    Substitution Reagents: Halides, nucleophiles like amines or alcohols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may involve:

    Binding to Enzymes: Inhibiting or modulating enzyme activity.

    Receptor Interaction: Acting as an agonist or antagonist at specific receptors.

    Pathway Modulation: Influencing biochemical pathways through its interactions.

Comparison with Similar Compounds

Similar Compounds

    Chromene Derivatives: Compounds with similar chromene cores but different substituents.

    Thiolan Derivatives: Compounds with thiolan groups but different core structures.

Uniqueness

“N-(3-Cyanothiolan-3-YL)-2-methyl-4H-chromene-3-carboxamide” is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-(3-cyanothiolan-3-yl)-2-methyl-4H-chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S/c1-11-13(8-12-4-2-3-5-14(12)20-11)15(19)18-16(9-17)6-7-21-10-16/h2-5H,6-8,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRXDWJOUIFWMAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CC2=CC=CC=C2O1)C(=O)NC3(CCSC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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